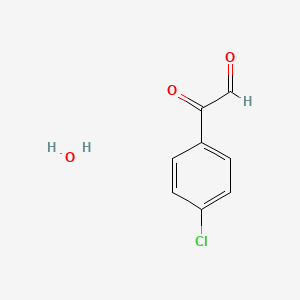

4-Chlorophenylglyoxal hydrate

Descripción general

Descripción

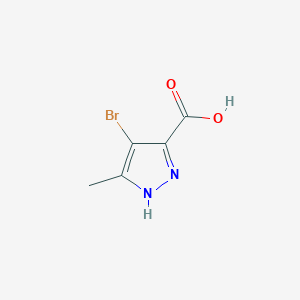

4-Chlorophenylglyoxal hydrate is an organic compound with the chemical formula C8H6ClNO2 . It is a white crystalline solid, soluble in many organic solvents, such as alcohols and ethers . It is decomposable at high temperatures and is not stable to long-term thermal exposure . The compound is soluble in water and can undergo hydrolysis .

Synthesis Analysis

4-Chlorophenylglyoxal hydrate can be prepared by synthesizing 4-chlorophenylcarboxylic acid with hydrogen . This reaction is usually carried out under alkaline conditions, and the reaction is promoted by heating and stirring .Chemical Reactions Analysis

While specific chemical reactions involving 4-Chlorophenylglyoxal hydrate are not mentioned in the search results, it is known that the compound has many important applications in chemical synthesis . It can be used to synthesize organic compounds such as drugs, pesticides, and dyes . The compound is also used in coupling reactions and oxidation reactions in organic synthesis .Physical And Chemical Properties Analysis

4-Chlorophenylglyoxal hydrate has a molar mass of 186.59 and a predicted density of 1.454±0.06 g/cm3 . Its predicted boiling point is 319.0±27.0 °C, and it has a flash point of 160.2°C . The compound has a predicted pKa of 10.42±0.41 .Aplicaciones Científicas De Investigación

Synthesis of Novel Derivatives

4-Chlorophenylglyoxal hydrate is used in the synthesis of novel 4-arylglyoxal-chromene derivatives . These derivatives are synthesized in the presence of a polymeric catalyst and have been evaluated for their biological activity against Escherichia coli . The results of these studies showed that three 4-aroylchromene derivatives completely inhibited E. coli at 32 mg cm −3 .

Antibacterial Activity

The derivatives of 4-Chlorophenylglyoxal hydrate have shown significant antibacterial activity. In particular, derivatives with fluoro, nitro, and methoxy groups at the para position have demonstrated the highest antimicrobial activity .

Use in Multicomponent Reactions

4-Chlorophenylglyoxal hydrate is used in one-pot multicomponent reactions. These reactions are advantageous as they can produce desired products in a single step from three or more available reactants without the isolation of the intermediates .

Synthesis of 2-amino-4 H -chromenes

4-Chlorophenylglyoxal hydrate is used in the synthesis of 2-amino-4 H -chromenes . These compounds are used as laser dyes, optical brighteners, fluorescence markers, pigments, cosmetics, and potent biodegradable agrochemicals .

Treatment of Rheumatoid, Psoriasis, and Cancer

2-amino-4 H -chromene with cyano-functionality, which can be synthesized using 4-Chlorophenylglyoxal hydrate, has been applied in the treatment of rheumatoid, psoriasis, and cancer .

Degradation and Removal Techniques

Several studies have investigated advanced oxidation processes (AOPs) for the efficient degradation and removal of chlorophenols from water bodies. Techniques such as UV irradiation combined with organic oxidants, photocatalytic decomposition using nanocomposites, and electrochemical oxidation at boron-doped diamond electrodes have shown promising results in degrading 4-chlorophenol to less harmful substances.

Safety and Hazards

4-Chlorophenylglyoxal hydrate may be irritating to the eyes, skin, and respiratory system . It is recommended to use personal protective equipment such as chemical gloves, goggles, and dust masks when handling . Avoid inhaling gases, dusts, or vapors of the compound and avoid skin contact as much as possible . In case of any accidental leakage or inhalation of the compound, seek medical attention immediately .

Direcciones Futuras

While specific future directions for 4-Chlorophenylglyoxal hydrate are not mentioned in the search results, it is known that gas hydrates, which are similar to 4-Chlorophenylglyoxal hydrate, have potential applications in advanced gas storage, transportation, separation, and refrigeration systems . Future research into hydrate-based storage and transportation, the array of gas separation applications, and the significant potential around industrial refrigeration will continue to grow through these functional chemistries .

Propiedades

IUPAC Name |

2-(4-chlorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2.H2O/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTOCXCVDVKZPEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)Cl.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chlorophenylglyoxal hydrate | |

CAS RN |

859932-64-2 | |

| Record name | 4-Chlorophenylglyoxal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(4-bromophenyl)propyl]-2-chloroacetamide](/img/structure/B3430701.png)

![4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride](/img/structure/B3430705.png)

![2-chloro-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide](/img/structure/B3430715.png)

![6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B3430723.png)

![3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid](/img/no-structure.png)

![(1s,4s)-2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B3430782.png)